Molecular Weight Differentiation from the 3-Nitro-Only Analog
The target compound (CAS 896362-06-4) bears a 4-methyl-3-nitro substitution, whereas the closest analog 3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide (CAS 896361-93-6) lacks the methyl group. This structural difference results in a molecular weight increase of 14.03 g/mol for the target compound . Such a difference is readily distinguishable by mass spectrometry, providing an unambiguous identity confirmation method in procurement and analytical workflows.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 339.35 g/mol |
| Comparator Or Baseline | 3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide: 325.32 g/mol |
| Quantified Difference | Δ = +14.03 g/mol (one methyl group) |
| Conditions | Calculated from molecular formula; target C₁₈H₁₇N₃O₄ vs. comparator C₁₇H₁₅N₃O₄ |
Why This Matters
This mass difference enables unambiguous LC-MS or GC-MS identity verification of the target compound against its des-methyl analog, preventing procurement or experimental mix-ups and ensuring SAR integrity in studies where methyl substitution is a controlled variable.
